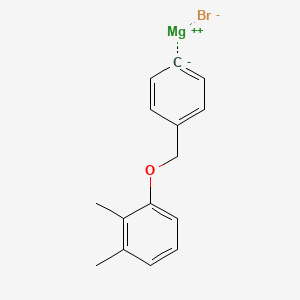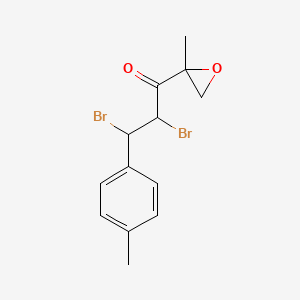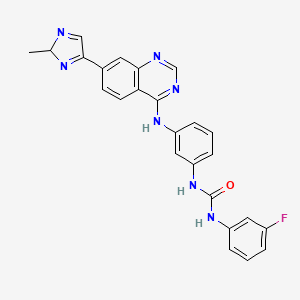
Bis(3-((benzylidene)amino)propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-((benzylidene)amino)propyl)amine is an organic compound that features a benzylidene group attached to an amino propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-((benzylidene)amino)propyl)amine typically involves the reaction of 3-aminopropylamine with benzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction methods .
Industrial Production Methods
Industrial production of this compound may involve continuous reaction processes using a reaction column. The process can be catalyzed by heterogeneous catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-((benzylidene)amino)propyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
Bis(3-((benzylidene)amino)propyl)amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(3-((benzylidene)amino)propyl)amine involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with target molecules, leading to changes in their activity or function. The amino groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3-aminopropyl)amine: A related compound with similar structural features but without the benzylidene group.
Norspermidine: Another similar compound used in various chemical and biological applications.
Uniqueness
Bis(3-((benzylidene)amino)propyl)amine is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C20H25N3 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
3-(benzylideneamino)-N-[3-(benzylideneamino)propyl]propan-1-amine |
InChI |
InChI=1S/C20H25N3/c1-3-9-19(10-4-1)17-22-15-7-13-21-14-8-16-23-18-20-11-5-2-6-12-20/h1-6,9-12,17-18,21H,7-8,13-16H2 |
Clé InChI |
XHCCXVNAHLPPGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NCCCNCCCN=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane](/img/structure/B14889522.png)
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)
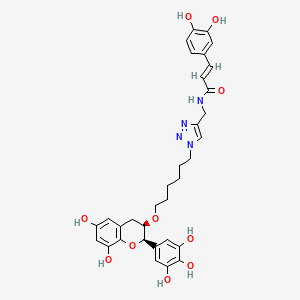
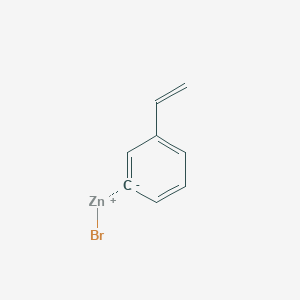
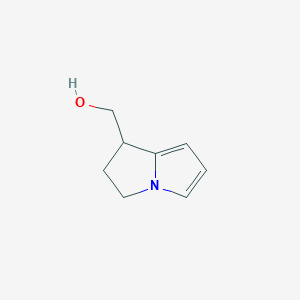
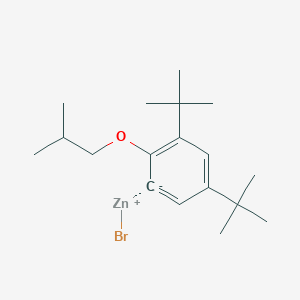
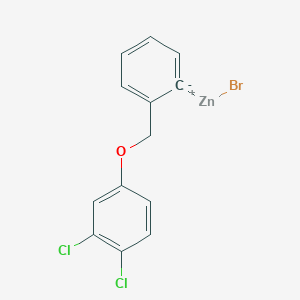
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)
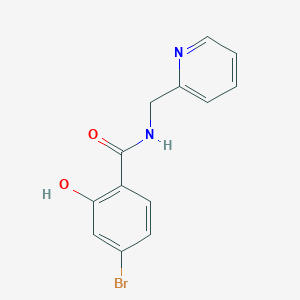

![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)
